Product packaging for [(4-Methylbenzyl)thio]acetic acid(Cat. No.:CAS No. 58511-20-9)

[(4-Methylbenzyl)thio]acetic acid

Cat. No.: B2593299
CAS No.: 58511-20-9
M. Wt: 196.26
InChI Key: UOIMPBCYXTWNOF-UHFFFAOYSA-N
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Description

Chemical Identifier Summary [(4-Methylbenzyl)thio]acetic acid is an organosulfur compound with the CAS Registry Number 58511-20-9 . Its molecular formula is C 10 H 12 O 2 S and it has a molecular weight of 196.27 g/mol . Known synonyms include 2-[(4-Methylbenzyl)sulfanyl]acetic acid and S-(4-Methylbenzyl)mercaptoacetic acid . Research Context and Potential Applications While specific biological or mechanistic studies on this exact compound are not detailed in the available literature, its structure provides strong indicators of its research utility. The molecule contains a thioether-linked acetic acid group, a feature found in compounds used as key intermediates in organic synthesis . For instance, structurally similar "thienylthioacetic acid" derivatives are cyclized to construct complex heterocyclic systems like thieno[3,2-b]thiophenes, which are valuable scaffolds in materials science . Furthermore, such benzylthioacetic acid structures can be precursors in the synthesis of amino sulfonic acid derivatives and other pharmacologically relevant compounds . Researchers may explore its potential as a building block for novel polymers, ligands in catalysis, or as a precursor for bioconjugation probes. The specific applications, mechanism of action, and research value for this compound should be confirmed through further experimental investigation. Notice : This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2S B2593299 [(4-Methylbenzyl)thio]acetic acid CAS No. 58511-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-8-2-4-9(5-3-8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMPBCYXTWNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58511-20-9
Record name 58511-20-9
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Synthetic Methodologies and Strategic Route Development for 4 Methylbenzyl Thio Acetic Acid

Historical and Contemporary Approaches to Thioether Synthesis and Carboxylic Acid Formation

The construction of the [(4-Methylbenzyl)thio]acetic acid backbone relies on two core transformations: the formation of a thioether (C-S) bond and the presence of a carboxylic acid moiety. Historically, the most prevalent method for thioether synthesis is the Williamson ether synthesis-analogous S-alkylation. This involves the reaction of a thiol or its corresponding thiolate salt with an alkyl halide. In the context of our target molecule, this translates to the reaction of 4-methylbenzyl halide with a salt of thioglycolic acid. This classical approach remains a cornerstone of thioether synthesis due to its reliability and broad applicability.

Contemporary methods have built upon this foundation, introducing advancements in catalysis and reaction conditions to improve efficiency, selectivity, and environmental compatibility. These include phase-transfer catalysis to facilitate the reaction between aqueous and organic phases, and the use of milder bases and more efficient leaving groups on the electrophilic partner.

Exploration of Novel Reaction Pathways for the C–S Bond Formation in Thioacetic Acids

Beyond classical S-alkylation, modern organic synthesis has explored a variety of novel pathways for the formation of carbon-sulfur bonds, some of which hold potential for the synthesis of this compound and its derivatives.

Thiol-Ene Reactions in the Synthesis of Related Structures

The thiol-ene reaction, a radical or nucleophile-catalyzed addition of a thiol to an alkene, has emerged as a powerful tool in organic synthesis due to its high efficiency and atom economy. While not directly applicable to the synthesis of this compound from its most common precursors (4-methylbenzyl halide and thioglycolic acid), it offers a conceptual pathway for the synthesis of related structures. For instance, a molecule containing a vinyl group could react with a thiol under photochemical or radical initiation to form a thioether. This methodology is particularly valuable for the synthesis of more complex thioacetic acid derivatives where the alkene functionality is strategically placed.

Michael Addition Strategies for Beta-Sulfur Acid Derivatives

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides a robust method for the formation of C-S bonds in specific contexts. For the synthesis of β-sulfur acid derivatives, a thiol can act as the nucleophile, adding to an α,β-unsaturated carboxylic acid or ester. While the target molecule, this compound, is an α-thio-substituted acid, the Michael addition is a key strategy for accessing its β-isomers and other structurally related compounds. Recent advancements have focused on the development of catalytic and enantioselective Michael additions, allowing for the synthesis of chiral sulfur-containing carboxylic acids. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency

The efficiency of the synthesis of this compound via the S-alkylation of thioglycolic acid with 4-methylbenzyl chloride is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and the potential use of a catalyst.

Table 1: Representative Optimization of Reaction Conditions for the Synthesis of this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOHWater80475
2K₂CO₃DMF60682
3Et₃NAcetonitrile (B52724)50865
4NaOH (aq) / TBABToluene/Water70390

This table is illustrative and based on typical conditions for similar S-alkylation reactions. TBAB (Tetrabutylammonium bromide) acts as a phase-transfer catalyst.

As indicated in the representative data, the use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system can significantly enhance the reaction rate and yield by facilitating the transport of the thiolate anion from the aqueous phase to the organic phase where the alkyl halide is present. The choice of a suitable base and solvent system is also critical; a stronger base will more effectively deprotonate the thioglycolic acid, but may also promote side reactions. The optimization of these parameters is crucial for developing a high-yielding and cost-effective synthesis.

Investigation of Green Chemistry Principles in the Production of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed. A primary focus is the use of environmentally benign solvents, with water being an ideal choice due to its low cost, non-toxicity, and non-flammability. jmaterenvironsci.commdpi.com

The reaction of 4-methylbenzyl chloride with sodium thioglycolate in water is a viable green approach. Further improvements can be made by minimizing energy consumption through the use of catalysts that allow for lower reaction temperatures. The use of renewable starting materials, where possible, and the minimization of waste through high-yield reactions are also central tenets of green chemistry applicable to this synthesis.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

ParameterConventional MethodGreen Approach
Solvent Organic (e.g., DMF, Acetonitrile)Water or other green solvents
Catalyst Often stoichiometric baseCatalytic amounts, phase-transfer catalysts
Energy Higher temperatures may be requiredLower temperatures, potential for ambient conditions
Atom Economy Can be high in S-alkylationMaintained or improved
Waste Organic solvent wasteAqueous waste, potentially easier to treat

Stereocontrol and Enantioselective Synthesis for Chiral Analogues (if applicable to future derivatives)

While this compound itself is not chiral, the principles of stereocontrol are highly relevant for the synthesis of its potential chiral analogues. If a substituent were introduced at the α-carbon of the acetic acid moiety or on the benzylic carbon, a stereocenter would be created.

The enantioselective synthesis of such chiral thioacetic acid derivatives is an active area of research. nih.govresearchgate.net Key strategies include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the thioglycolic acid moiety to direct the stereochemical outcome of the alkylation reaction.

Chiral Catalysis: The use of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal complex, can induce enantioselectivity in the C-S bond formation.

Enzymatic Resolution: A racemic mixture of a chiral analogue could potentially be resolved using enzymes that selectively react with one enantiomer.

These approaches, while not necessary for the synthesis of the parent compound, are crucial for accessing optically pure derivatives that may have unique biological or material properties.

Reactivity Profiles and Mechanistic Investigations of 4 Methylbenzyl Thio Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, anhydride (B1165640) formation, decarboxylation, and reduction.

Esterification, Amidation, and Anhydride Formation Mechanisms

[(4-Methylbenzyl)thio]acetic acid readily undergoes reactions typical of carboxylic acids, such as esterification, amidation, and anhydride formation. These transformations proceed through well-established mechanistic pathways.

Esterification: The esterification of this compound can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process where the alcohol is typically used in excess to drive the reaction towards the ester product. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of water yield the corresponding ester. masterorganicchemistry.com

Alternatively, esters can be synthesized by converting the carboxylic acid to a more reactive acyl chloride or acid anhydride. chemguide.co.ukchemdictionary.org The reaction of the acyl chloride with an alcohol is generally vigorous and provides the ester in high yield. chemguide.co.ukchemdictionary.org

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid. This is typically achieved using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by an amine to form the amide bond, with dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com Other modern coupling reagents can also be employed to facilitate this transformation, often proceeding through the formation of an active ester intermediate. luxembourg-bio.comnih.gov

Anhydride Formation: Symmetrical anhydrides of this compound can be formed by the dehydration of two equivalents of the carboxylic acid, often with the aid of a strong dehydrating agent like phosphorus pentoxide or by reacting the carboxylic acid with an acyl halide. The formation of mixed anhydrides is also a key step in certain amidation protocols. researchgate.net

Decarboxylation Pathways and Derivatives Thereof

The decarboxylation of this compound, which involves the removal of the carboxyl group as carbon dioxide, can be initiated through several pathways, including thermal, oxidative, and catalytic methods. The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of these reactions.

Catalytic decarboxylation of arylacetic acids has been demonstrated using palladium catalysts. pnnl.gov The mechanism is proposed to involve the dissociation of the α-C-H bond on the palladium surface, followed by the cleavage of the C-COO bond. pnnl.gov Copper catalysis has also been employed for the direct decarboxylative amination of electron-poor arylacetates, proceeding through the generation of a benzylic nucleophile. nih.gov

Oxidative decarboxylation provides another route to derivatives of this compound. This can be achieved using oxidants such as potassium persulfate, potentially under catalyst-free conditions. chemrevlett.com Photoredox catalysis has also emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids, proceeding through the generation of radical intermediates. chemrevlett.com

Reduction Strategies for the Carboxylic Acid Group

The selective reduction of the carboxylic acid group in this compound to the corresponding primary alcohol, 2-[(4-methylbenzyl)thio]ethanol, requires a reagent that does not simultaneously reduce the thioether linkage. While strong reducing agents like lithium aluminum hydride (LAH) can reduce both functional groups, more chemoselective reagents are preferred.

Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃•THF), are highly effective for the selective reduction of carboxylic acids in the presence of less reactive functional groups like thioethers. nih.govkhanacademy.orgyoutube.com The reaction proceeds faster with carboxylic acids than with other carbonyl compounds, allowing for a high degree of chemoselectivity. khanacademy.org The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. This method is advantageous due to its mild reaction conditions and high selectivity. nih.govresearchgate.net Other catalytic systems, such as those based on titanium, have also been developed for the safe and selective reduction of carboxylic acids. organic-chemistry.org

Transformations of the Thioether Linkage

The thioether sulfur atom in this compound is susceptible to oxidation and cleavage reactions, providing pathways to a range of sulfur-containing compounds.

Selective Oxidation to Sulfoxides and Sulfones: Kinetics and Regioselectivity

The thioether linkage can be selectively oxidized to the corresponding sulfoxide (B87167), [(4-methylbenzyl)sulfinyl]acetic acid, and further to the sulfone, [(4-methylbenzyl)sulfonyl]acetic acid. The outcome of the reaction is highly dependent on the choice of oxidant and the reaction conditions.

Common oxidants for this transformation include hydrogen peroxide (H₂O₂), peroxy acids, and sodium periodate. The oxidation of thioethers with H₂O₂ can be slow under neutral conditions but can be catalyzed by various metal and non-metal catalysts. nih.govrsc.org The stepwise oxidation allows for the isolation of the sulfoxide by using a stoichiometric amount of the oxidant. organic-chemistry.org The use of excess oxidant and/or more forcing conditions will typically lead to the formation of the sulfone. organic-chemistry.org

The kinetics of thioether oxidation are influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups on the benzyl (B1604629) moiety would be expected to increase the rate of oxidation by stabilizing the electron-deficient transition state.

Table 1: Representative Second-Order Rate Constants for the Oxidation of Substituted Thioanisoles by Hypochlorite

Substituent on Thioanisole (B89551) Rate Constant for Sulfoxide Formation (M⁻¹s⁻¹) Rate Constant for Sulfone Formation (M⁻¹s⁻¹)
4-H Very Fast 102 ± 7.8
4-Cl Very Fast -
4-Br Very Fast -
4-F Very Fast -
4-NO₂ 1.2 x 10⁴ ± 0.08 x 10⁴ 5.9 ± 1.3

Data adapted from a kinetic analysis of thioether oxidation. The oxidation to the sulfoxide for many analogs was too fast to be accurately measured under the reported conditions. acs.org

Electrochemical methods also offer a high degree of control over the oxidation state, where the desired product (sulfoxide or sulfone) can be obtained by tuning the applied potential. rsc.org

Thioether Cleavage Reactions and Radical Pathways

The carbon-sulfur bond in the thioether linkage of this compound can be cleaved under various conditions, often involving radical intermediates. The benzylic position makes this bond particularly susceptible to cleavage.

Visible-light-mediated photoredox catalysis has been shown to enable the oxidative C-S bond cleavage of benzyl thiols and related compounds. organic-chemistry.orgnih.govrsc.org These reactions can proceed through the formation of a sulfur-centered radical cation, which can then undergo further reactions leading to bond cleavage. Electrochemical methods can also be used to initiate C(sp³)–S bond cleavage through single-electron transfer, forming a radical anion that fragments. chemrxiv.orgrsc.org

Radical-initiated cleavage can also be achieved using radical initiators or by enzymatic pathways. For instance, radical S-adenosylmethionine (SAM) enzymes are known to catalyze the formation and cleavage of thioether bonds through radical mechanisms in biological systems. acs.org The cleavage of the C-S bond in this compound would likely yield a 4-methylbenzyl radical and a thioglycolic acid radical, which could then undergo further transformations. The selectivity of C-S bond cleavage can be influenced by the stability of the resulting radical species, with the benzylic C-S bond being more prone to cleavage than an alkyl-S bond. organic-chemistry.org

Nucleophilic Reactivity at the Sulfur Atom

The sulfur atom in this compound is characterized by its nucleophilic nature, a consequence of the lone pairs of electrons it possesses. This inherent nucleophilicity is significantly greater than that of its oxygen counterparts, such as in ethers, making the sulfur atom a prime site for electrophilic attack. libretexts.org This reactivity allows the compound to readily engage in several key chemical transformations, including alkylation to form sulfonium (B1226848) salts and oxidation to yield sulfoxides and sulfones. libretexts.org

The reaction of sulfides with alkyl halides is a classic example of the sulfur atom's nucleophilicity, leading to the formation of ternary sulfonium salts. libretexts.org In the case of this compound, reaction with an alkyl halide (R-X) would produce a stable sulfonium salt. This process is analogous to the alkylation of 3º-amines to form quaternary ammonium (B1175870) salts. libretexts.org

Furthermore, the sulfur atom can be oxidized to different oxidation states. libretexts.org Mild oxidation, for instance with hydrogen peroxide or peracids, initially converts the sulfide (B99878) to a sulfoxide. libretexts.org More vigorous oxidation can further transform the sulfoxide into a sulfone. libretexts.org Photocatalytic methods have also been explored for the oxidation of related S-arylthioacetates, demonstrating the potential for selective synthesis of corresponding sulfonyl compounds under specific light conditions. researchgate.net

Electrophilic and Radical Reactions of the 4-Methylbenzyl Moiety

The 4-methylbenzyl portion of the molecule offers additional sites for chemical modification through electrophilic and radical pathways, targeting both the aromatic ring and the benzylic methyl group.

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are governed by the directing effects of the existing substituents: the methyl group (-CH₃) and the benzylthioacetic acid group (-CH₂SCH₂COOH).

Methyl Group (-CH₃): As an alkyl group, it is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. It achieves this through a weak electron-donating inductive effect which stabilizes the carbocation intermediate (the sigma complex). libretexts.org This stabilization is most effective when the positive charge is on the carbon atom to which the methyl group is attached, which occurs during ortho and para attack. libretexts.orglibretexts.org Consequently, the methyl group is an ortho, para-director. libretexts.orgpressbooks.pub

Thioether Group (-S-R): The sulfur atom in the thioether linkage also influences the reaction's regioselectivity. While sulfur is more electronegative than carbon, its ability to donate a lone pair of electrons via resonance makes it an activating group and an ortho, para-director. rsc.org Studies on the protodesilylation of thioanisole (C₆H₅SMe) have shown that the -SMe group is activating and directs incoming electrophiles to the ortho and para positions. rsc.org

Given that both the methyl group and the thioether linkage are ortho, para-directors, electrophilic attack will be strongly favored at the positions ortho and para to these groups. The substitution will occur at the positions ortho to the methyl group (C2 and C6) and ortho to the benzylthioacetic acid group (C3 and C5), avoiding the carbon atoms directly bonded to the existing substituents.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeReactivity EffectDirecting Effect
-CH₃ (Methyl)Alkyl GroupActivatingOrtho, Para
-SR (Thioether)ThioetherActivatingOrtho, Para

This table summarizes the general directing effects of the types of substituents present in this compound.

The methyl group of the 4-methylbenzyl moiety is susceptible to free radical halogenation at the benzylic position. orgoreview.com This reaction typically occurs under conditions that promote the formation of radicals, such as the presence of ultraviolet (UV) light or a radical initiator like N-bromosuccinimide (NBS). orgoreview.compearson.com The stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent benzene ring, facilitates this type of reaction. pearson.comlibretexts.org

The mechanism for this side-chain halogenation is a chain reaction involving three key steps: orgoreview.comchemguide.co.uk

Initiation: UV light or heat initiates the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two halogen radicals. orgoreview.comchemguide.co.uk

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and a molecule of hydrogen halide. This benzylic radical then reacts with another halogen molecule to form the (halomethyl)benzyl product and a new halogen radical, which continues the chain. orgoreview.comchemguide.co.uk

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product. orgoreview.com

This selective functionalization of the methyl group provides a pathway to introduce a variety of other chemical groups, as the resulting benzylic halide is a versatile substrate for nucleophilic substitution reactions. orgoreview.com

Acid-Base Properties and Protonation Equilibria in Solution

As a carboxylic acid, this compound can donate a proton from its carboxyl group (-COOH) in solution. The acidity of a carboxylic acid is quantified by its pKa value; a lower pKa indicates a stronger acid. organicchemistrydata.org

In an aqueous environment, the compound will exist in a pH-dependent equilibrium between its protonated (acidic) form and its deprotonated (carboxylate anion) form.

CH₃C₆H₄CH₂SCH₂COOH + H₂O ⇌ CH₃C₆H₄CH₂SCH₂COO⁻ + H₃O⁺

At a pH below its pKa, the undissociated acid form will be the predominant species. At a pH above its pKa, the deprotonated carboxylate anion will be the major form in solution. This equilibrium is fundamental to the compound's solubility, its interaction with biological membranes, and its reactivity in various chemical environments. masterorganicchemistry.com

Coordination Chemistry and Ligand Design Principles with 4 Methylbenzyl Thio Acetic Acid

Chelation Behavior and Coordination Modes of the Carboxylic Acid and Thioether Functionalities

The ligating behavior of [(4-Methylbenzyl)thio]acetic acid is dictated by its two key functional groups: the carboxylic acid and the thioether. These groups offer multiple potential coordination sites, leading to a variety of binding modes with metal ions. The carboxylic acid group, after deprotonation to carboxylate, can coordinate to a metal center in several ways: as a monodentate ligand (binding through one oxygen atom), as a bidentate chelating ligand (binding through both oxygen atoms to the same metal center), or as a bridging ligand that links two or more metal centers. mdpi.com The bridging modes are particularly crucial in the formation of coordination polymers and can include syn-syn, syn-anti, and anti-anti conformations.

The thioether sulfur atom acts as a soft donor, showing a preference for soft metal ions according to Hard and Soft Acid and Base (HSAB) theory. While the sulfur atom can coordinate to a single metal center, it often acts as a bridging ligand, connecting adjacent metal units and contributing to the dimensionality of the resulting structure. The flexibility of the methylene (B1212753) spacer between the thioether and carboxylate groups allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

The interplay between the hard carboxylate and soft thioether donors allows this compound to act as a versatile ligand. It can function as:

A chelating ligand, forming a stable five-membered ring with a metal ion through the sulfur and one carboxylate oxygen.

A bridging ligand, where the carboxylate and thioether groups bind to different metal ions, facilitating the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion (its size, charge, and hard/soft character), the reaction conditions (temperature, solvent, pH), and the presence of ancillary ligands that can co-coordinate to the metal center. For instance, with hard metal ions, coordination is likely to be dominated by the carboxylate group, while with softer metals, the thioether linkage will play a more significant role.

Synthesis and Structural Characterization of Metal Complexes (e.g., transition metals, main group elements)

The synthesis of metal complexes with this compound can be achieved through various standard techniques in coordination chemistry. Typically, these involve the reaction of a soluble metal salt with the deprotonated form of the ligand in a suitable solvent. Common methods include slow evaporation, hydrothermal synthesis, and solvothermal synthesis, which can promote the growth of single crystals suitable for X-ray diffraction analysis. tandfonline.com

Mononuclear and Polynuclear Complex Formation

Depending on the stoichiometry of the reactants and the coordination preferences of the metal ion, both mononuclear and polynuclear complexes can be formed.

Mononuclear Complexes: In the presence of a high ligand-to-metal ratio or strongly coordinating ancillary ligands that can saturate the metal's coordination sphere, the formation of discrete mononuclear complexes is favored. In such a complex, a central metal ion would be coordinated by one or more this compound ligands, likely in a chelating fashion.

Polynuclear Complexes: More commonly, the bridging capability of the carboxylate and thioether groups leads to the formation of polynuclear complexes. Dinuclear or larger discrete clusters can form, often with the carboxylate groups acting as bridging units between two metal centers. A well-known example with analogous carboxylate ligands is the "paddle-wheel" structure, where four carboxylate bridges span two metal ions. nih.gov The thioether sulfur can also bridge metal centers, leading to more complex polynuclear arrangements.

Investigation of Self-Assembly Processes in Coordination Polymers

The ability of this compound to bridge metal centers in multiple ways makes it an excellent candidate for the construction of coordination polymers through self-assembly processes. These are extended structures where metal ions (nodes) are linked by the organic ligand (linkers) to form 1D, 2D, or 3D networks. researchgate.net

1D Coordination Polymers: A common motif is a linear chain, which can be formed when the ligand bridges metal centers in a head-to-tail fashion. For example, the carboxylate group of one ligand could bind to a metal ion, and the thioether sulfur of the same ligand could bind to an adjacent metal ion, propagating a chain. tandfonline.com

2D and 3D Coordination Polymers: The formation of higher-dimensional structures requires more complex connectivity. This can be achieved if the metal ion has multiple coordination sites available for bridging ligands, or if the ligand itself can bridge more than two metal centers. For instance, a single metal ion might be coordinated by carboxylate groups from multiple ligands, which in turn are linked to other metal centers via their thioether ends, creating a 2D sheet or a 3D framework. The presence of the benzyl (B1604629) group also introduces the possibility of π-π stacking interactions between adjacent ligands, which can help to stabilize the extended structure. Studies on related systems have shown that subtle changes in synthesis conditions can lead to different polymeric structures, highlighting the intricate nature of the self-assembly process. nih.gov

Spectroscopic and Crystallographic Analysis of Metal–Ligand Interactions

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of coordination compounds derived from this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the carboxylate group. In the spectrum of the free ligand, the C=O stretch of the carboxylic acid appears at a characteristic high frequency (typically around 1700 cm⁻¹). Upon deprotonation and coordination to a metal ion, this band is replaced by two new bands corresponding to the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group, usually in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The separation between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites (e.g., the methylene group adjacent to the sulfur and the carboxylate) upon complexation can confirm the involvement of these groups in metal binding.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a coordination complex in the solid state. It provides detailed information on:

The coordination number and geometry of the metal ion.

The coordination modes of the ligand.

The precise bond lengths and angles of the metal-ligand bonds.

The table below summarizes typical bond lengths that might be expected in a hypothetical copper(II) complex with this compound, based on data from analogous structures.

InteractionTypical Bond Length (Å)Coordination Mode Indicated
Cu-O (carboxylate)1.9 - 2.2Monodentate, Bidentate, or Bridging Carboxylate Coordination
Cu-S (thioether)2.3 - 2.7Thioether Coordination to the Metal Center
C=O (in carboxylate)~1.25Coordinated Carboxylate Group
C-O (in carboxylate)~1.25Coordinated Carboxylate Group
C-S (thioether)1.7 - 1.8Thioether Linkage

Exploration of Magnetic and Optical Properties of Resulting Coordination Compounds

The arrangement of metal ions within polynuclear complexes and coordination polymers of this compound can give rise to interesting magnetic and optical properties.

Magnetic Properties: If the metal ions are paramagnetic (e.g., Cu(II), Mn(II), Fe(III)), the bridging nature of the ligand can mediate magnetic exchange interactions between them. The strength and nature of this interaction (ferromagnetic or antiferromagnetic) depend on the distance between the metal centers and the geometry of the bridging pathway. nih.gov For example, in a dinuclear copper(II) complex with carboxylate bridges, the magnetic coupling is highly sensitive to the Cu-O-C-O-Cu torsion angle. nih.gov Magnetic susceptibility measurements over a range of temperatures can be used to probe these interactions and model the exchange coupling constant (J). mdpi.com The design of ligands that can control the spatial arrangement of metal ions is a key strategy in the development of new molecular magnetic materials.

Optical Properties: Certain metal complexes, particularly those involving d¹⁰ metal ions like Zn(II) and Cd(II) or lanthanides, can exhibit photoluminescence. The emission properties are influenced by both the metal ion and the ligand. The aromatic ring of the this compound ligand can contribute to ligand-centered fluorescence or phosphorescence. Upon coordination to a metal ion, the emission wavelength and intensity can be altered. nih.gov This phenomenon, known as chelation-enhanced fluorescence (CHEF), is of great interest for the development of chemical sensors, light-emitting diodes (LEDs), and other optical materials. For example, some coordination polymers exhibit luminescence thermochromism, where the color of the emitted light changes with temperature. nih.gov

The potential optical and magnetic properties of coordination compounds derived from this compound are summarized in the table below.

PropertyOriginPotential Applications
Magnetic Properties Exchange interactions between paramagnetic metal centers bridged by the ligand.Molecular magnets, Spintronics.
Optical Properties Ligand-centered π-π* transitions, metal-to-ligand or ligand-to-metal charge transfer, chelation-enhanced fluorescence.Chemical sensors, LEDs, Luminescent materials.

Applications As a Synthetic Building Block in Advanced Chemical Architectures

Precursor in the Synthesis of Complex Organic Molecules and Heterocycles

The presence of both a nucleophilic sulfur atom (after potential modification) and an electrophilic carboxyl group allows for a diverse range of chemical transformations, paving the way for the synthesis of intricate molecular targets.

Ring-closing metathesis (RCM) is a powerful technique for synthesizing cyclic compounds. researchgate.netwikipedia.org While [(4-Methylbenzyl)thio]acetic acid itself is not typically a direct substrate for RCM, its derivatives hold significant potential. Research on analogous structures has shown that the reactivity of the sulfur-containing moiety is dependent on its oxidation state.

A study on the synthesis of thiazocine-2-acetic acid derivatives via RCM revealed that sulfanyl (B85325) derivatives (possessing a sulfide (B99878), or thioether, linkage like that in the title compound) were unreactive under the tested RCM conditions. nih.govacs.org However, upon oxidation of the sulfide to a sulfoxide (B87167) or a sulfone, the resulting derivatives readily underwent cyclization to form the desired heterocyclic rings in fair to excellent yields. nih.govacs.org This suggests a viable, albeit indirect, pathway for utilizing this compound in RCM, where the thioether is first oxidized to a more reactive state.

Table 1: Reactivity of Thioether Derivatives in Ring-Closing Metathesis (RCM)

Oxidation State RCM Reactivity Outcome Reference
Sulfide (Thioether) Unreactive No cyclization observed nih.gov, acs.org
Sulfoxide Reactive Cyclization to thiazocine sulfoxide nih.gov, acs.org

Similarly, cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, are fundamental strategies for constructing cyclic systems. researchgate.netmdpi.com Derivatives of this compound, particularly those where the core structure is modified to contain diene or dienophile moieties, could serve as key components in these reactions. The thioether or a derived thiol can influence the electronic properties and reactivity of the molecule in such transformations. scispace.com

Macrocycles are of great interest, particularly in drug discovery. This compound offers several handles for macrocyclization strategies. The carboxylic acid group can be activated to react with an amine or alcohol to form a macrolactam or macrolactone, respectively—two common closures in peptide and natural product synthesis. nih.govnih.gov

Furthermore, the thioether linkage points to other advanced strategies. While the thioether itself is relatively stable, the parent molecule can be considered a protected version of 4-methylbenzyl mercaptan and a glycine (B1666218) derivative. The corresponding thiol can participate in several macrocyclization reactions:

Thioether Formation: Reaction of the thiol with an alkyl halide moiety within the same molecule can form a thioether bridge. nih.gov This is a common "stapling" technique for peptides.

Thiol-ene and Thiol-yne Reactions: A radical-mediated addition of the thiol to an alkene (thiol-ene) or alkyne (thiol-yne) can efficiently form a carbon-sulfur bond to close a large ring, often initiated by UV light. nih.govqyaobio.com

These potential pathways highlight the molecule's utility as a versatile scaffold for designing and synthesizing complex macrocyclic architectures. escholarship.org

Role in Polymer Chemistry and Materials Science

The functional groups on this compound also make it a candidate for applications in materials science, from the synthesis of novel polymers to the modification of surfaces.

The carboxylic acid functionality allows this compound to be used as a monomer in step-growth polymerization. It can react with diols or diamines to form polyesters or polyamides, respectively. In such polymers, the [(4-methylbenzyl)thio] moiety would be a recurring pendant group along the polymer backbone, imparting specific properties such as hydrophobicity, aromaticity, and potential for further functionalization. While plausible based on fundamental polymer chemistry, specific examples of using this exact monomer in polymerization are not widely documented in the reviewed literature.

The compound and its derivatives are well-suited for modifying the surfaces of materials to create functional coatings. Thiol-based chemistry is particularly powerful for surface modification. researchgate.netnih.gov Hydrolysis of the thioacetic acid yields 4-methylbenzyl mercaptan, a thiol that can be grafted onto surfaces through various means. One prominent method is the radical-mediated thiol-ene reaction, where the thiol adds across an alkene on a polymer or surface, creating a stable thioether linkage. nih.gov This allows for the covalent attachment of the 4-methylbenzyl group to a material, altering its surface properties. The carboxylic acid group can also be used as an anchor to attach the molecule to surfaces like metal oxides.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate, offering precise control over interfacial properties. nih.govnih.govmdpi.com Thiol-based SAMs on gold surfaces are a classic example. The thioacetic acid group is a common precursor for generating thiols for SAM formation. rsc.org

The process for using this compound to form a SAM on a gold surface would involve two key steps, as outlined in the table below.

Table 2: Proposed Formation of a Self-Assembled Monolayer

Step Process Description Result
1 Hydrolysis The thioacetic acid is treated with a base or acid in solution. Cleavage of the acetyl group to generate the free thiol, 4-methylbenzyl mercaptan.

The resulting SAM would present a surface of closely packed 4-methylbenzyl groups. This would create a well-defined, hydrophobic, and aromatic interface, which could be used in applications ranging from controlling protein adsorption to fabricating molecular electronic devices. wpmucdn.com

Integration into Catalytic Systems

The unique structural features of this compound, namely the sulfur atom and the carboxylic acid group, position it as a candidate for integration into various catalytic systems. These functional groups offer multiple coordination modes and potential for non-covalent interactions, which are crucial for catalytic activity.

As a Ligand in Homogeneous and Heterogeneous Catalysis

While specific studies detailing the use of this compound as a ligand in catalysis are not prominent in the literature, its structure suggests significant potential. The compound features both a soft sulfur donor and a hard carboxylate donor, making it a classic bidentate or bridging ligand for a wide range of transition metals. nih.gov In this capacity, it can coordinate with metal ions to form stable complexes. nih.gov The formation of such complexes is a foundational step in creating catalysts for various organic transformations.

In homogeneous catalysis, metal complexes containing ligands with thioether and carboxylate functionalities can participate in reactions such as cross-coupling, hydrogenation, and oxidation. The 4-methylbenzyl group can also influence the steric and electronic properties of the resulting catalyst, potentially tuning its activity and selectivity.

For heterogeneous catalysis, this compound could be anchored to a solid support, such as a metal-organic framework (MOF) or a polymer resin. For instance, MOFs functionalized with acetic acid groups have been shown to be effective porous catalysts for multicomponent reactions. researchgate.net The thioacetic acid moiety could be used to graft the molecule onto a support, creating a solid-phase catalyst with active sites that are easily recoverable and reusable.

Table 1: Potential Coordination Modes of this compound in Catalysis

Coordination Mode Interacting Group(s) Potential Metal Ions Catalytic Application Area
Monodentate Carboxylate (O) Hard Lewis acids (e.g., Ti(IV), Fe(III)) Lewis acid catalysis
Monodentate Thioether (S) Soft Lewis acids (e.g., Pd(II), Pt(II), Cu(I)) Cross-coupling reactions
Bidentate (Chelating) Carboxylate (O) and Thioether (S) Various transition metals (e.g., Ni(II), Cu(II)) Oxidation, Polymerization

Development of Organocatalytic Systems Incorporating the Thioacetic Acid Motif

The thioacetic acid motif is a recognized "privileged scaffold" in medicinal chemistry and has found application in the burgeoning field of organocatalysis. rsc.org Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often with high enantioselectivity.

Research has demonstrated the successful use of thioacetic acid in organocatalytic enantioselective Michael additions to enones. nih.gov In these systems, a chiral amine catalyst activates the enone, while the thioacetic acid acts as the nucleophile. Similarly, cascade reactions involving aromatic thiols and other organic molecules have been developed using chiral bifunctional catalysts. wikipedia.org

This compound could be employed in similar organocatalytic strategies. The acidic proton of the carboxylic acid and the nucleophilic sulfur atom are key to its potential reactivity. A chiral base could deprotonate the acid, generating a chiral ion pair where the thioacetate (B1230152) anion acts as a soft nucleophile in asymmetric conjugate additions. The 4-methylbenzyl group would serve as a bulky substituent that could influence the stereochemical outcome of the reaction.

Chemical Probe Development for Academic Research Applications

Chemical probes are essential tools in chemical biology for elucidating biological processes. nih.gov The structure of this compound provides a foundation for the development of such probes, offering handles for conjugation and modification.

Bioconjugation Strategies for the Derivatization of Biomolecules for Structural Studies

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid. The thioacetic acid moiety is a precursor to a thiol (sulfhydryl) group, one of the most useful functional groups for chemoselective bioconjugation. mdpi.comnasa.gov The S-acetyl group can be readily hydrolyzed under basic conditions to reveal a reactive thiol (R-SH).

This resulting thiol, derived from this compound, could then be used in several well-established bioconjugation strategies:

Maleimide Chemistry: Thiols react specifically with maleimides to form stable thioether bonds, a cornerstone of protein labeling. nih.gov

Haloacetyl Chemistry: Thiols readily react with iodo- or bromoacetyl groups, displacing the halide to form a stable thioether linkage.

Disulfide Formation: The thiol can react with another thiol, such as a cysteine residue on a protein, under oxidizing conditions to form a reversible disulfide bond.

Alternatively, the carboxylic acid group of this compound can be activated (e.g., with carbodiimides like EDC) to react with primary amines (e.g., lysine (B10760008) residues on a protein) to form stable amide bonds. This dual functionality allows for orthogonal labeling strategies. Oxidative acylation using thioacids has also been shown to form amide bonds with amino acids efficiently in aqueous solutions. nih.gov

Table 2: Bioconjugation Strategies Utilizing this compound Derivatives

Reactive Handle Target Biomolecule Residue Resulting Linkage Key Features
Thiol (after deacetylation) Cysteine (thiol) Disulfide Reversible with reducing agents
Thiol (after deacetylation) Maleimide-labeled biomolecule Thioether Highly selective and stable
Thiol (after deacetylation) Haloacetyl-labeled biomolecule Thioether Stable covalent bond

Development of Fluorescent or Spin-Labeled Probes for Mechanistic Chemical Biology Research

Building upon its bioconjugation potential, this compound can serve as a scaffold for creating probes for mechanistic studies.

Fluorescent Probes: To create a fluorescent probe, a fluorophore could be attached to the this compound molecule. This could be achieved by modifying the 4-methylbenzyl aromatic ring through standard synthetic methods to create or attach a fluorescent reporter group. The thioacetic acid moiety would then serve as the reactive handle to attach the entire probe to a specific site on a biomolecule, as described in the bioconjugation section. The probe's fluorescence could then be used to monitor the location, concentration, or environment of the target biomolecule using fluorescence microscopy or spectroscopy.

Spin-Labeled Probes: For techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, spin labels are required. These are molecules containing a stable radical, typically a nitroxide. Site-directed spin labeling (SDSL) is a powerful technique for studying protein structure and dynamics. nih.gov A common strategy involves the reaction of a thiol-reactive spin label with a cysteine residue.

A derivative of this compound could be synthesized to incorporate a nitroxide moiety. After deacetylation to expose the thiol, this spin-labeled probe could be covalently attached to a cysteine residue on a protein of interest. The resulting labeled protein could then be studied by EPR to gain insights into local protein dynamics, conformational changes, and interactions with other molecules.

Advanced Analytical and Spectroscopic Characterization Methodologies for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of [(4-Methylbenzyl)thio]acetic acid in solution.

1D and 2D NMR Techniques for Connectivity and Conformational Analysis

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the p-tolyl group, the methylene (B1212753) protons of the benzyl (B1604629) and acetic acid moieties, and the methyl protons are observed. The chemical shifts (δ) and coupling constants (J) of these signals are indicative of their electronic environment and spatial relationships with neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, the methylene carbons, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0170 - 185
Aromatic (C₆H₄)7.0 - 7.5125 - 140
Methylene (-CH₂-S-)3.5 - 4.035 - 45
Methylene (-S-CH₂-COOH)3.0 - 3.530 - 40
Methyl (-CH₃)2.2 - 2.520 - 25
Note: These are general predicted ranges and actual experimental values may vary depending on the solvent and other experimental conditions.

Solid-State NMR for Polymer and Material Characterization

Mass Spectrometry (MS) for Reaction Monitoring, Metabolite Identification, and Isotopic Labeling Studies

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound (C₁₀H₁₂O₂S) is 196.0558 g/mol . nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular FormulaC₁₀H₁₂O₂S nih.gov
Exact Mass196.0558 g/mol nih.gov
Monoisotopic Mass196.05580079 u nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). Analysis of the resulting product ions provides valuable information about the compound's structure and aids in its unambiguous identification.

While detailed MS/MS fragmentation data for this compound is not extensively documented, general fragmentation patterns for similar carboxylic acids and thioethers can be predicted. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), cleavage of the thioether bond, and fragmentation of the p-methylbenzyl group. Understanding these pathways is crucial for structural confirmation and for the identification of potential metabolites or degradation products in complex mixtures.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

For this compound, single-crystal XRD analysis would provide precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of its molecular geometry in the solid state. A study on the closely related compound, (benzylthio)acetic acid, has been successfully conducted using single-crystal X-ray diffraction, suggesting that obtaining similar data for the 4-methyl substituted analogue is feasible. mdpi.com Such an analysis would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which govern the crystal packing.

Powder X-ray diffraction (PXRD) could be utilized to analyze polycrystalline samples of this compound. The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase, useful for phase identification, purity assessment, and for studying polymorphism.

To date, specific, publicly available crystallographic data (e.g., from the Cambridge Crystallographic Data Centre - CCDC) for this compound has not been identified in the conducted searches.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. By measuring the vibrational frequencies of bonds, these techniques provide a molecular fingerprint, allowing for detailed structural elucidation and the tracking of chemical transformations.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational modes of a molecule's bonds. For this compound, the IR spectrum is dominated by characteristic absorptions from its carboxylic acid, aromatic ring, and alkyl-thioether components.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration of the hydroxyl group, which typically appears in the region of 3300-2500 cm⁻¹. This broadening is a result of hydrogen bonding between molecules. Another key absorption is the intense C=O (carbonyl) stretching band. For a closely related analogue, (benzylthio)acetic acid, this peak is observed at 1694 cm⁻¹. researchgate.net The presence of both the broad O-H and the sharp C=O bands is strong evidence for the carboxylic acid group.

Other significant peaks include those for C-H stretching. Vibrations from the aromatic C-H bonds of the p-tolyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the two methylene (-CH₂) groups and the methyl (-CH₃) group appear just below 3000 cm⁻¹. The C-O stretching vibration of the carboxylic acid typically gives rise to a band in the 1320-1210 cm⁻¹ region. The specific wavenumbers for these vibrations provide a detailed fingerprint of the molecule's structure.

IR spectroscopy is also invaluable for monitoring the synthesis of this compound, which can be prepared by the reaction of 4-methylbenzyl chloride with thioglycolic acid. The progress of this reaction can be followed by observing the disappearance of the S-H stretching peak from thioglycolic acid (typically around 2600-2550 cm⁻¹) and the appearance of the characteristic aromatic peaks from the 4-methylbenzyl group.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid3300 - 2500Broad, Strong
C-H StretchAromatic (sp²)3100 - 3000Medium
C-H StretchAliphatic (sp³)3000 - 2850Medium
C=O StretchCarboxylic Acid~1700Strong, Sharp
C=C StretchAromatic Ring1600, 1475Medium-Weak
C-O StretchCarboxylic Acid1320 - 1210Strong
O-H BendCarboxylic Acid1440 - 1395Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and it is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be useful for identifying the carbon skeleton and the sulfur linkage.

The C-S bond stretching vibrations, which are often weak in IR spectra, typically give rise to moderate signals in the Raman spectrum in the range of 600-800 cm⁻¹. rsc.org The symmetric "breathing" vibration of the para-substituted aromatic ring is also expected to produce a strong Raman signal. Monitoring the C-S bond formation during synthesis can be an effective application of this technique. While a free thiol (S-H) group shows a distinct Raman signal around 2579 cm⁻¹, its absence in the product spectrum, coupled with the appearance of C-S-C vibrational modes, would confirm the successful alkylation of the thioglycolic acid. researchgate.net

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are essential for separating the target compound from reactants, byproducts, and impurities, thereby enabling accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier analytical technique for determining the purity of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of molecule.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For carboxylic acids, the mobile phase often consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. mdpi.comnih.gov To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier like trifluoroacetic acid (TFA) or acetic acid is usually added to the mobile phase. mdpi.comnih.gov

Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. The wavelength for detection would typically be set around 210 nm to detect the carboxylic acid group or around 254 nm to detect the aromatic ring. By analyzing the chromatogram, the area of the peak corresponding to the compound can be compared to the total area of all peaks to calculate its purity, often expressed as a percentage. This method is also crucial for analyzing reaction mixtures to determine the conversion of reactants and the formation of products and impurities.

Interactive Data Table: Representative HPLC Method for this compound

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 214 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative and structural information. Because carboxylic acids are polar and have low volatility, they often require a derivatization step before GC analysis to convert them into more volatile esters. researchgate.net A common method is methylation using reagents like diazomethane (B1218177) or trimethylsilylation to form a TMS ester.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum.

The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the mass of the ester. The fragmentation pattern is key to confirming the structure. A characteristic fragmentation would be the cleavage of the benzylic C-S bond to produce a stable 4-methylbenzyl cation (tropylium ion) at m/z 105. Another expected fragment would be related to the acetic acid methyl ester portion, which often shows a key ion at m/z 74. researchgate.net For enhanced selectivity towards sulfur-containing compounds, a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) can be used in parallel with the mass spectrometer. shimadzu.com

Interactive Data Table: Predicted GC-MS Fragmentation for Methyl [(4-Methylbenzyl)thio]acetate

m/z (Mass-to-Charge Ratio)Proposed Fragment IonIdentity
210[C₁₁H₁₄O₂S]⁺•Molecular Ion (M⁺•)
105[C₈H₉]⁺4-Methylbenzyl Cation (Base Peak)
149[C₆H₅O₂S]⁺[M - C₈H₉]⁺
77[C₆H₅]⁺Phenyl Cation
91[C₇H₇]⁺Tropylium Cation

Theoretical and Computational Chemistry Studies on 4 Methylbenzyl Thio Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. For [(4-methylbenzyl)thio]acetic acid, DFT calculations would be employed to determine its optimized molecular geometry, charge distribution, and molecular orbital energies.

A typical DFT study would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation for the molecule. The output of such a calculation provides valuable insights into the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

In a study on a new binuclear Gd(III) complex with 4-acetylphenoxyacetic acid, DFT calculations were used to understand the electronic structure and frontier molecular orbitals. mdpi.com Similarly, for this compound, the HOMO would likely be localized on the sulfur atom and the phenyl ring, indicating these as potential sites for electrophilic attack. The LUMO would likely be distributed over the carboxylic acid group, suggesting this as the site for nucleophilic attack.

Another important aspect is the calculation of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid and a slightly negative to neutral potential on the phenyl ring, while the acidic proton would exhibit a positive potential.

Table 1: Illustrative Data from DFT Calculations on a Related Carboxylic Acid (e.g., 1-benzofuran-2-carboxylic acid)

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

Note: This data is illustrative and based on typical values for similar organic acids. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the thioacetic acid side chain and the rotation around the benzyl-sulfur bond in this compound mean that the molecule can exist in multiple conformations. Conformational analysis is crucial to identify the most stable conformers and to understand the energy barriers between them.

The potential energy surface (PES) can be mapped by systematically varying key dihedral angles (e.g., the C-S-C-C and S-C-C=O angles) and calculating the energy at each point using quantum chemical methods. This allows for the identification of local minima (stable conformers) and transition states (energy barriers).

Studies on acetic acid have shown that the syn and anti conformations of the carboxylic acid group have different energies, with the syn conformer being more stable in the gas phase. nih.govcore.ac.uk However, in solution, the anti conformer can be stabilized by solvent interactions. nih.gov For this compound, a similar analysis would reveal the preferred orientation of the carboxylic acid group relative to the sulfur atom and the orientation of the benzyl (B1604629) group.

Table 2: Illustrative Relative Energies of Acetic Acid Conformers

ConformerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous
syn0.00.7
anti6.20.0

Note: This data is illustrative and based on findings for acetic acid. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, such as in a solvent. An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms over a period of time.

MD simulations can provide insights into:

Solvation: How the solvent molecules arrange themselves around the solute and the strength of the solute-solvent interactions.

Conformational Dynamics: The transitions between different conformations in solution and their relative populations.

Intermolecular Interactions: The formation of hydrogen bonds between the carboxylic acid group and water molecules, or dimerization of the acid in non-polar solvents.

For example, MD simulations of acetic acid have been used to study its dimerization and association in different environments. nih.gov For this compound, MD simulations could reveal how the bulky benzyl group influences its solvation and its ability to form dimers. Such simulations are also crucial in understanding the behavior of molecules at interfaces, as demonstrated in studies of corrosion inhibitors. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The accuracy of these predictions has become a valuable tool in the structural elucidation of organic molecules. rsc.orgprinceton.edu For this compound, predicted NMR spectra would help in assigning the peaks in an experimental spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy. These calculated frequencies are often scaled to better match experimental values. researchgate.net The characteristic C=O and O-H stretching frequencies of the carboxylic acid group would be of particular interest. libretexts.orglibretexts.org

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Carboxylic Acid

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C=O175.2176.5
C-S35.836.2
Aromatic C1138.1139.0
Aromatic C2/C6129.5130.1
Aromatic C3/C5128.7129.3
Aromatic C4127.4128.0
CH₃21.121.5

Note: This data is illustrative and represents typical agreement between experimental and calculated values for similar molecules.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in studying the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reactions could be investigated:

Deprotonation: The acidity of the carboxylic acid proton can be calculated, providing a theoretical pKa value.

Nucleophilic Substitution: The reaction of the corresponding thiolate with a benzyl halide is a likely synthetic route. Computational studies could elucidate the mechanism (e.g., SN2) and the factors affecting the reaction rate.

Oxidation: The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone could be modeled to understand the reaction pathway and the stability of the products.

Computational studies on the reaction mechanisms of thioethers and carboxylic acids often employ DFT to map out the reaction coordinates, identify transition states, and calculate reaction barriers. nih.govnih.govorganic-chemistry.orgrsc.org For instance, in a thioetherification reaction, computational analysis can help to distinguish between different possible mechanisms. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(4-Methylbenzyl)thio]acetic acid, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution by reacting 4-methylbenzyl mercaptan with monochloroacetic acid in an alkaline medium (e.g., aqueous NaOH). Temperature control (50–70°C) and stoichiometric ratios (1:1.2 thiol-to-chloroacetic acid) are critical to minimize side reactions like disulfide formation. Post-synthesis purification via recrystallization (using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm the thioether linkage and aromatic substitution pattern.
  • FT-IR to identify the carboxylic acid (-COOH, ~1700 cm⁻¹) and C-S bond (~650 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to oxidizing agents, moisture, and light. Pre-pack aliquots to minimize freeze-thaw cycles. Stability tests via periodic HPLC analysis are advised to detect degradation (e.g., oxidation to sulfoxide) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Start with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against E. coli and S. aureus). For plant growth studies, use seed germination assays (e.g., corn or Paulownia clones) at concentrations of 10–100 µM. Include controls with thioglycolic acid derivatives to compare structure-activity trends .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic and toxicity profiles of this compound?

  • Methodological Answer : Use tools like SwissADME to calculate log P (lipophilicity) and log D (pH-dependent distribution). Molinspiration or Schrödinger suites can predict bioavailability (Lipinski’s Rule of Five). Toxicity endpoints (e.g., hepatotoxicity) are modeled via ProTox-II or TEST software , focusing on structural alerts like thioether oxidation .

Q. What structural modifications enhance its bioactivity while reducing toxicity?

  • Methodological Answer :

  • Salt formation : Synthesize sodium/potassium salts to improve water solubility (e.g., via NaOH neutralization).
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂ at the benzyl para-position) to modulate redox stability.
  • Hybrid molecules : Conjugate with quinoline or triazole moieties to target specific enzymes (e.g., fungal cytochrome P450) .

Q. How do contradictory results in biological assays (e.g., growth stimulation vs. inhibition) arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from concentration-dependent effects or species-specific responses. Design dose-response curves (1–1000 µM) and use metabolomics (LC-MS) to identify metabolic pathway disruptions. Cross-validate with in silico docking (AutoDock Vina) to correlate bioactivity with target binding affinities .

Q. What strategies improve solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) in PBS (pH 7.4) for aqueous formulations.
  • Prodrug approach : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with in situ hydrolysis by esterases .

Q. How can mechanistic studies elucidate its interaction with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., albumin for pharmacokinetics).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target interactions.
  • Fluorescence quenching assays : Monitor conformational changes in enzymes (e.g., glutathione S-transferase) .

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